molecular formula C15H24O B1664003 2,4,6-Triisopropylphenol CAS No. 2934-07-8

2,4,6-Triisopropylphenol

Cat. No. B1664003
CAS RN: 2934-07-8
M. Wt: 220.35 g/mol
InChI Key: HVFKKINZIWVNQG-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylphenol is a chemical compound with the molecular formula C15H24O . It is a colorless to light yellow liquid that is insoluble in water and has a characteristic aromatic odor . This chemical is used as an antioxidant, stabilizer, and UV absorber in various industrial and consumer products, including plastics, polymers, fuels, and cosmetics .


Synthesis Analysis

The synthesis of 2,4,6-Triisopropylphenol involves a process for introducing a plurality of alkyl groups into the aromatic ring of a hydroxy-substituted aromatic compound . The available ortho sites are completely alkylated by contacting the aromatic compound with olefin in the presence of a fluorided alumina as catalyst .


Molecular Structure Analysis

The molecular structure of 2,4,6-Triisopropylphenol consists of 15 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The average mass is 220.350 Da and the monoisotopic mass is 220.182709 Da .


Physical And Chemical Properties Analysis

2,4,6-Triisopropylphenol has a molecular weight of 220.35046 . The elemental analysis shows that it consists of 81.76% carbon, 10.98% hydrogen, and 7.26% oxygen .

Scientific Research Applications

Electrochemical Quantification

2,4,6-Triisopropylphenol, also known as propofol, has been a subject of study for electrochemical quantification. Research led by Langmaier et al. (2011) developed an electrochemical sensor for in vivo monitoring and feedback-controlled dosing of propofol in blood. The study presented methods for the electrochemical quantification of propofol, utilizing diverse working electrodes and experimental conditions, leading to the development of a stripping analytical method for propofol detection in acidic solutions (Langmaier et al., 2011).

Photocatalytic Removal in Water

Gaya et al. (2010) investigated the photocatalytic oxidation of 2,4,6-trichlorophenol over ZnO as a method for pollutant abatement. The study optimized operating parameters like ZnO doses and substrate concentration for efficient degradation. This research is significant for understanding the photocatalytic system's efficiency in neutral pH environments and provides insights into possible degradation intermediates (Gaya et al., 2010).

Soil Microbial Degradation

Sánchez et al. (2004) reported on a forest soil microbial community's capacity to degrade high levels of 2,4,6-trichlorophenol. The study found that this unexposed microbial community could degrade significant levels of the pollutant, demonstrating potential for bioremediation without the need for introducing external microbial degraders (Sánchez et al., 2004).

As an Oxidizing Agent

Oba et al. (2008) synthesized bis(2,4,6-triisopropylphenyltellurone, which was characterized and found to be an effective oxidizing agent capable of converting alcohols into carbonyl compounds under mild reaction conditions. This finding is significant for its potential applications in organic synthesis and chemical reactions (Oba et al., 2008).

Molecular Structure Analysis

Research by Sasaki et al. (2002) focused on synthesizing and analyzing the structure and redox properties of triarylpnictogens, which are compounds containing 2,4,6-triisopropylphenyl groups. The study revealed unusual structures and redox properties of these compounds, providing insights into their potential use in various chemical applications (Sasaki et al., 2002).

Catalytic Activity in Ozonation

Kruanak et al. (2019) explored the efficiency of catalytic ozonation in degrading 2,4,6-trichlorophenol in synthetic wastewater. The study employed nickel oxide doped on alumina support as a heterogeneous catalyst, revealing significant improvement in degradation efficiency and insights into the process's kinetics and mechanism (Kruanak et al., 2019).

Safety And Hazards

2,4,6-Triisopropylphenol is considered harmful if ingested or inhaled and may cause irritation to the skin and eyes . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2,4,6-tri(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFKKINZIWVNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041340
Record name 2,4,6-Triisopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triisopropylphenol

CAS RN

2934-07-8
Record name 2,4,6-Triisopropylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2934-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triisopropylphenol
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Record name 2,4,6-Triisopropylphenol
Source EPA DSSTox
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Record name 2,4,6-triisopropylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
M Petro, K Križanovič, K Ďulák - Journal of Chromatography A, 1992 - Elsevier
This paper presents a method for the direct determination of phenol, monoisopropylphenols (2-, 3- and 4-), diisopropylphenols (2,4-2,5-, 2,6- and 3,5-) and triisopropylphenols (2,4,5- …
Number of citations: 1 www.sciencedirect.com
FJ Sowa, HD Hinton, JA Nieuwland - Journal of the American …, 1933 - ACS Publications
In a previous publication2 it was shown that the rearrangement of alkyl phenyl ethers could be accomplished by the use of boron fluoride as the rearranging agent and that the position …
Number of citations: 28 pubs.acs.org
LRH Klemm, DR Taylor - The Journal of Organic Chemistry, 1980 - ACS Publications
At 300-350 Cin the presence of alumina, phenol (1) reacts with excess 2-propanol (37) to give mixed monopropyl-, dipropyl-, and 2, 4, 6-triisopropyl-(42) phenols. At 300 Cthe principal …
Number of citations: 10 pubs.acs.org
GH Stillson, DW Sawyer, CK Hunt - Journal of the American …, 1945 - ACS Publications
When gaseous isobutylene is passed into phenol at 50-60, in the presence of a catalytic amount of concentrated sulfuric acid, a white, crystalline product (mp 130-131) is obtained in …
Number of citations: 168 pubs.acs.org
A Peralbo-Molina, M Calderón-Santiago… - Journal of breath …, 2016 - iopscience.iop.org
Exhaled breath condensate (EBC) is one of the less employed biofluids when searching for clinical markers, despite its non-invasive sampling and the potential relationship between its …
Number of citations: 40 iopscience.iop.org
WS Calcott, JM Tinker, V Weinmayr - Journal of the American …, 1939 - ACS Publications
The condensation of¿-glucose with phenol in the presence of hydrochloric acid has been de-scribed. Three types of condensation products were isolated: a water-soluble product, a …
Number of citations: 56 pubs.acs.org
BS Lim, JP Donahue, RH Holm - Inorganic Chemistry, 2000 - ACS Publications
Structural analogues of the reduced (Mo(IV)) sites of members of the DMSO reductase family of molybdoenzymes are sought. These sites usually contain two pterin−dithiolene cofactor …
Number of citations: 170 pubs.acs.org
L Zhao, S Ruan, X Yang, Q Chen, K Shi… - Food Science & …, 2021 - Wiley Online Library
This study used litchi (Heiye) wine and distilled spirit as raw experimental materials to analyze the volatile aroma compounds. Qualitative and quantitative determination of aromatic …
Number of citations: 12 onlinelibrary.wiley.com
EG Batte, LE Swanson - The Journal of Parasitology, 1952 - JSTOR
(Berry, Nolan and Gonzalez-1950; McMullen-1951) were obtaine possible, related compounds in the same chemical series were used. The exposing snails to the test chemicals was …
Number of citations: 10 www.jstor.org
FJ Sowa, HD Hinton, JA Nieuwland - Journal of the American …, 1932 - ACS Publications
The quantitative absorption spectra of the following compounds have been obtained: asymmetrical diphenylethylene, methyldiphenyl-carbinol, methyldiphenylchloromethane, …
Number of citations: 12 pubs.acs.org

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